1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
Overview
Description
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO and a molecular weight of 236.13 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is further reacted with formaldehyde and hydrogen cyanide to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in neurological disorders, is ongoing.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride can be compared with similar compounds such as 2-Amino-1-(4-chlorophenyl)propan-1-ol and 1-Amino-2-(4-chlorophenyl)ethanol. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of amino and hydroxyl groups in this compound makes it particularly versatile for various research and industrial applications .
Biological Activity
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, often referred to as a significant compound in pharmacological research, exhibits notable biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.68 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated phenyl moiety, which contribute to its biological activity and solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Its mechanism of action may involve:
- Modulation of Neurotransmitter Systems : The compound is believed to influence neurotransmitter signaling pathways, which could have implications for treating neurological disorders.
- Enzyme Interaction : It can act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Neurological Disorders : Studies suggest that it may be beneficial in managing conditions such as depression and anxiety due to its effects on neurotransmitter systems.
- Pharmaceutical Development : As a building block in drug synthesis, it is being explored for its potential to develop new therapeutic agents targeting the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurotoxicity Assessment : A study examining the nephrotoxic potential of related compounds highlighted the importance of structural modifications on biological activity. It was found that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that 1-Amino-2-(4-chlorophenyl)butan-2-ol may also have specific toxicological profiles depending on dosage and exposure conditions .
- In Vitro Studies : In vitro experiments demonstrated that the compound could induce cytotoxic effects in mammalian cell lines at certain concentrations. The cytotoxicity was linked to oxidative stress mechanisms, emphasizing the need for further investigation into its safety profile .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-(4-Chlorophenyl)butan-2-one | Ketone form of the compound | Lacks amino group; used as an intermediate |
1-Amino-2-(4-chlorophenyl)butan-2-ol | Hydrochloride salt form | Contains both amino and hydroxyl groups; versatile in drug synthesis |
4-(4-Chlorophenyl)butanoic acid | Oxidized derivative | Carboxylic acid functionality; useful in organic synthesis |
4-(4-Chlorophenyl)butan-2-amine | Amine derivative | Lacks hydroxyl group; applicable in different biological contexts |
This table illustrates how the presence of functional groups influences the biological activity and potential applications of these compounds.
Properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)butan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-10(13,7-12)8-3-5-9(11)6-4-8;/h3-6,13H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNXKZQAHQOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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